Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester
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Overview
Description
Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester is a chemical compound with the molecular formula C11H21NO3. This compound is known for its unique structure, which includes an amino group, a keto group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester typically involves the esterification of 5-amino-4-oxopentanoic acid with 2-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4-oxo-, phenylmethyl ester
- Pentanoic acid, 4-oxo-, methyl ester
- Pentanoic acid, 4-oxo-, 2-methylpropyl ester
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various research applications.
Properties
CAS No. |
396078-95-8 |
---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methylpentyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C11H21NO3/c1-3-4-9(2)8-15-11(14)6-5-10(13)7-12/h9H,3-8,12H2,1-2H3 |
InChI Key |
SCAKPIXDAZCYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)CCC(=O)CN |
Origin of Product |
United States |
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